molecular formula C17H25BrN2O2 B12447861 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine CAS No. 887578-47-4

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine

Cat. No.: B12447861
CAS No.: 887578-47-4
M. Wt: 369.3 g/mol
InChI Key: MQPWFPMDVIEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine (CAS: 887587-34-0) is a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-(4-bromophenyl)ethylamino substituent at the 3-position. Its molecular formula is C₁₉H₂₉BrN₂O₂, with a molecular weight of 397.35 g/mol .

Properties

CAS No.

887578-47-4

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[2-(4-bromophenyl)ethylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-9-15(12-20)19-10-8-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3

InChI Key

MQPWFPMDVIEVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Attachment of the 4-Bromo-Phenyl-Ethylamino Group: The 4-bromo-phenyl-ethylamino group is attached to the pyrrolidine ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The para-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reaction is facilitated by the electron-withdrawing effect of the bromine atom, which activates the aromatic ring for attack by nucleophiles.

Example Reaction:
Replacement of bromine with methoxy group:
Reactants:

  • 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine

  • Sodium methoxide (NaOMe)
    Conditions:

  • DMF solvent, 80°C, 12 hours
    Product:

  • 1-Boc-3-[2-(4-methoxy-phenyl)-ethylamino]-pyrrolidine

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions , enabling aryl-aryl or aryl-heteroaryl bond formation. This is critical for diversifying the compound’s structure in drug discovery.

Example Reaction:
Coupling with phenylboronic acid:
Catalyst:

  • Pd(PPh₃)₄ (5 mol%)
    Base:

  • K₂CO₃
    Conditions:

  • Dioxane/water (3:1), 90°C, 6 hours
    Product:

  • 1-Boc-3-[2-(4-biphenyl)-ethylamino]-pyrrolidine

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to unmask the pyrrolidine amine for further functionalization.

Reagents:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)
    Conditions:

  • Room temperature, 2 hours
    Product:

  • 3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine (free amine)

Amidation and Acylation

The ethylamino side chain undergoes amidation with activated carboxylic acids. This reaction is pivotal for conjugating the compound to larger biomolecules or drug candidates.

Example Protocol:
Reactants:

  • Free amine (post-Boc deprotection)

  • N-hydroxysuccinimide (NHS)-activated ester
    Conditions:

  • DMF, DIPEA (base), room temperature, 4 hours
    Product:

  • Amide derivatives for biological screening

Oxidation Reactions

The pyrrolidine ring’s secondary amine can be oxidized to a nitrone or nitroso intermediate under strong oxidizing agents.

Reagents:

  • m-CPBA (meta-chloroperbenzoic acid)
    Conditions:

  • Dichloromethane, 0°C to room temperature, 3 hours
    Product:

  • Nitrone-functionalized pyrrolidine

Reductive Amination

The ethylamino group participates in reductive amination with aldehydes or ketones to introduce alkyl or aryl substituents.

Example Reaction:
Reactants:

  • Free amine (post-Boc deprotection)

  • Benzaldehyde
    Reducing Agent:

  • Sodium cyanoborohydride (NaBH₃CN)
    Conditions:

  • Methanol, pH 5–6 (acetic acid buffer), 24 hours
    Product:

  • N-benzylated pyrrolidine derivative

Scientific Research Applications

Scientific Research Applications

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine is a versatile compound with applications in chemistry, biology, and medicine.

Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in synthesizing pharmaceutical compounds. Research suggests that this compound may exhibit antidepressant and analgesic properties. The bromine group plays a significant role in modulating neurotransmitter systems associated with mood regulation and pain perception. Derivatives with similar structures have shown promising results in animal models for depression and pain relief. The proposed mechanism of action involves interaction with serotonin receptors, particularly the 5-HT_2A receptor.

Industry The compound is used in developing new materials and as an intermediate in producing specialty chemicals.

Chemical Reactions

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine can undergo oxidation, reduction, and nucleophilic substitution reactions.

Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium azide or potassium cyanide.

The products of these reactions depend on the specific reagents and conditions used.

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine has potential biological activities, particularly in medicinal chemistry and pharmacology. The pyrrolidine ring, bromo-substituted phenyl group, and Boc protecting group are critical for its biological interactions and therapeutic applications. The presence of the bromine atom enhances the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems.

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies Modifications in the aromatic substituents significantly affect the agonist potency at serotonin receptors. Compounds with halogen substitutions exhibited enhanced receptor binding affinity compared to their non-halogenated counterparts.
  • Pharmacological Profiling Pyrrolidine derivatives displayed significant antidepressant activity, outperforming traditional antidepressants in certain assays. The structural features of this compound may confer unique advantages in therapeutic applications.
  • Analgesic Activity Evaluation Compounds structurally related to this compound were evaluated using standard pain models (e.g., hot plate test). These compounds could effectively reduce pain responses, supporting their potential as analgesics.

Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and bromo-substituted phenylPotential antidepressant/analgesicEnhanced lipophilicity due to bromine
1-Boc-3-(methylamino)-pyrrolidinePyrrolidine ring with Boc and methyl groupAntidepressant activityLacks aromatic substitution
1-Boc-3-[2-(phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and phenyl groupAntipsychotic potentialNo halogen substituent
1-Boc-3-[2-(4-chloro-phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and chloro-substituted phenylSimilar pharmacological effectsChlorine instead of bromine

Properties

  • CAS No. 887578-47-4
  • Molecular Formula C17H25BrN2O2C_{17}H_{25}BrN_2O_2
  • Molecular Weight 369.3 g/mol
  • IUPAC Name tert-butyl 3-[2-(4-bromophenyl)ethylamino]pyrrolidine-1-carboxylate
  • InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-9-15(12-20)19-10-8-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3
  • InChI Key MQPWFPMDVIEVLT-UHFFFAOYSA-N
  • Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)Br

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Boc Group : Enhances stability during synthetic processes by protecting the pyrrolidine nitrogen, reducing undesired side reactions.

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine and related pyrrolidine derivatives:

Compound Name Molecular Weight Key Substituents Biological Activity/Application Reference
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine 397.35 Boc, bromophenyl-ethylamino Synthetic intermediate (hypothesized)
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ~450 (estimated) Methoxyindole, methoxyphenoxy-ethylamino Antiarrhythmic, α/β-adrenoceptor binding
1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237) 375.45 Adamantyl, cyano group DPP-IV inhibitor (antihyperglycemic)
1-(1-Phenylcyclohexyl)pyrrolidine 243.38 Phenylcyclohexyl CNS activity, self-administration in monkeys
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone ~450 (estimated) Chlorophenylamino, morpholinyl-methanone Kinase inhibition (hypothesized)

Functional and Pharmacological Differences

  • Antiarrhythmic/Adrenoceptor-Targeted Compounds: Compounds like those in feature methoxy-substituted aromatic systems linked to ethylamino-pyrrolidine. These groups enhance affinity for α₁/α₂/β₁-adrenoceptors, enabling antiarrhythmic and hypotensive effects. In contrast, the bromophenyl group in the target compound may favor halogen-based interactions but lacks direct evidence of adrenoceptor activity .
  • DPP-IV Inhibitors: NVP-LAF237 () contains a cyano group and adamantyl moiety critical for DPP-IV binding and oral bioavailability. The Boc-protected compound lacks these groups, suggesting divergent applications unless modified further .
  • CNS-Active Pyrrolidines :
    1-(1-Phenylcyclohexyl)pyrrolidine () exhibits stimulant and dependence-related effects in primates. The Boc and bromophenyl groups in the target compound likely reduce CNS penetration due to increased steric bulk and polarity .

  • Kinase Inhibitors: Morpholinyl-methanone derivatives () utilize planar heterocycles (e.g., pyrrolopyridines) for kinase binding. The target compound’s aliphatic structure may limit similar interactions unless conjugated with aromatic systems .

Biological Activity

1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a pyrrolidine ring, a bromo-substituted phenyl group, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine is C_{18}H_{24}BrN_{2}O_{2}, with a molecular weight of approximately 369.3 g/mol. The presence of the bromine atom enhances the lipophilicity of the compound, potentially influencing its absorption and distribution in biological systems.

Antidepressant and Analgesic Potential

Research indicates that 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine may exhibit antidepressant and analgesic properties. The structural components, particularly the bromo group, are believed to play a significant role in modulating neurotransmitter systems associated with mood regulation and pain perception. In comparative studies, derivatives with similar structures have shown promising results in animal models for depression and pain relief .

The proposed mechanism of action for this compound involves interaction with serotonin receptors, particularly the 5-HT_2A receptor. Compounds with similar bromo-substituents have been documented to act as selective agonists at these receptors, leading to enhanced serotonergic activity. This mechanism is crucial for the antidepressant effects observed in various studies .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine:

  • Structure-Activity Relationship (SAR) Studies : Research has demonstrated that modifications in the aromatic substituents significantly affect the agonist potency at serotonin receptors. For instance, compounds with halogen substitutions exhibited enhanced receptor binding affinity compared to their non-halogenated counterparts .
  • Pharmacological Profiling : A study highlighted that similar pyrrolidine derivatives displayed significant antidepressant activity, outperforming traditional antidepressants in certain assays. This suggests that the structural features of 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine may confer unique advantages in therapeutic applications .
  • Analgesic Activity Evaluation : In analgesic tests, compounds structurally related to 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine were evaluated using standard pain models (e.g., hot plate test). Results indicated that these compounds could effectively reduce pain responses, further supporting their potential as analgesics .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and bromo-substituted phenylPotential antidepressant/analgesicEnhanced lipophilicity due to bromine
1-Boc-3-(methylamino)-pyrrolidinePyrrolidine ring with Boc and methyl groupAntidepressant activityLacks aromatic substitution
1-Boc-3-[2-(phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and phenyl groupAntipsychotic potentialNo halogen substituent
1-Boc-3-[2-(4-chloro-phenyl)-ethylamino]-pyrrolidinePyrrolidine ring with Boc and chloro-substituted phenylSimilar pharmacological effectsChlorine instead of bromine

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-pyrrolidine, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by alkylation or coupling with 4-bromophenethylamine. A key intermediate is 1-Boc-3-aminopyrrolidine , which undergoes nucleophilic substitution or reductive amination with 2-(4-bromophenyl)ethylamine. For example, Boc-protected pyrrolidine derivatives are synthesized under anhydrous conditions using coupling agents like HATU or DCC in dichloromethane or DMF . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical to isolate the final product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • ¹H NMR : Look for distinct signals:
  • Boc group: Singlet at ~1.4 ppm (9H, tert-butyl).
  • Pyrrolidine ring protons: Multiplets between 2.5–3.5 ppm (C2/C5 protons) and 3.5–4.0 ppm (C3 proton adjacent to the ethylamino group).
  • Aromatic protons: Doublets or multiplets at 7.2–7.6 ppm (4-bromophenyl group) .
  • ESI-MS : Expect a molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₇H₂₄BrN₃O₂.
  • IR : Confirm Boc group presence via C=O stretch at ~1680–1700 cm⁻¹ and N-H stretches (if unreacted amine) at ~3300 cm⁻¹ .

Q. What are the recommended storage conditions and handling precautions for this compound based on its structural analogs?

  • Methodological Answer :
  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) should be used to avoid moisture .
  • Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid electrostatic discharge by grounding equipment during transfer . No acute toxicity data is available, but assume potential irritancy based on pyrrolidine analogs .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the Boc-protected pyrrolidine intermediate and 4-bromophenethylamine to minimize by-products?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
  • Catalysis : Add 1–5 mol% of DMAP or triethylamine to accelerate coupling .
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., Boc deprotection).
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Post-reaction, quench with aqueous NaHCO₃ to neutralize excess acid .

Q. What strategies can be employed to resolve discrepancies in biological activity data observed for this compound across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and temperature (37°C).
  • Selectivity Profiling : Test against off-target receptors (e.g., DPP-IV in ) using competitive binding assays .
  • Metabolic Stability : Pre-incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cellular vs. in vivo assays .

Q. What are the potential metabolic pathways of this compound predicted in vitro, and how can these be validated experimentally?

  • Methodological Answer :
  • Predicted Pathways :
  • Phase I : Oxidative dealkylation of the ethylamino group (CYP3A4-mediated) and Boc group hydrolysis.
  • Phase II : Glucuronidation of the pyrrolidine nitrogen .
  • Validation Methods :
  • LC-MS/MS : Identify metabolites in rat hepatocyte incubations.
  • Isotope Labeling : Synthesize a deuterated analog to track metabolic sites .

Contradictions and Data Gaps

  • Toxicity Data : Limited toxicological information exists for this compound. While structural analogs show no acute hazards, assume reproductive/developmental toxicity risks until validated .
  • Biological Activity : highlights DPP-IV inhibition in pyrrolidine derivatives, but direct data for this compound is lacking. Cross-validate using enzyme inhibition assays (e.g., fluorescent substrate cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.